molecular formula C17H21F3N2O2S B2680247 2-(Thiomorpholine-4-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine CAS No. 2415510-95-9

2-(Thiomorpholine-4-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine

Cat. No.: B2680247
CAS No.: 2415510-95-9
M. Wt: 374.42
InChI Key: BDHKRVDEFIPHCB-UHFFFAOYSA-N
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Description

2-(Thiomorpholine-4-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine is a complex organic compound that features both morpholine and thiomorpholine rings The presence of a trifluoromethyl group attached to the phenyl ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholine-4-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine typically involves multi-step organic reactions. The process may start with the preparation of the morpholine and thiomorpholine rings, followed by the introduction of the carbonyl group and the trifluoromethyl-substituted phenyl group. Common reagents used in these reactions include amines, carbonyl compounds, and trifluoromethylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholine-4-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving morpholine and thiomorpholine rings.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(Thiomorpholine-4-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds with similar morpholine rings but different substituents.

    Thiomorpholine derivatives: Compounds with thiomorpholine rings and various functional groups.

    Trifluoromethyl-substituted compounds: Molecules with trifluoromethyl groups attached to aromatic rings.

Uniqueness

The combination of morpholine, thiomorpholine, and trifluoromethyl groups in a single molecule makes 2-(Thiomorpholine-4-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine unique. This structural diversity can lead to distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

thiomorpholin-4-yl-[4-[[4-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2S/c18-17(19,20)14-3-1-13(2-4-14)11-21-5-8-24-15(12-21)16(23)22-6-9-25-10-7-22/h1-4,15H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHKRVDEFIPHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)C(F)(F)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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